3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide
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Overview
Description
3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1,3-thiazole-4-carboxylic acid
- 3-methylbutanoyl chloride
- Sulfoxides and sulfones derived from thiazole rings
Uniqueness
3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C15H18N2OS |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide |
InChI |
InChI=1S/C15H18N2OS/c1-11(2)8-14(18)16-9-13-10-19-15(17-13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,18) |
InChI Key |
QLRGIBZUBUOCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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